molecular formula C9H9BrF3N B12444221 2-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine CAS No. 771573-00-3

2-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine

Cat. No.: B12444221
CAS No.: 771573-00-3
M. Wt: 268.07 g/mol
InChI Key: XEKFNUUMSQNAMK-UHFFFAOYSA-N
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Description

2-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine is an organic compound with the molecular formula C8H7BrF3N. It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine typically involves the reaction of 2-bromo-4-(trifluoromethyl)benzaldehyde with an appropriate amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the ethanamine group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. Further research is needed to fully understand the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine is unique due to the presence of the ethanamine group, which imparts different chemical reactivity and potential biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

CAS No.

771573-00-3

Molecular Formula

C9H9BrF3N

Molecular Weight

268.07 g/mol

IUPAC Name

2-[2-bromo-4-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9BrF3N/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,5H,3-4,14H2

InChI Key

XEKFNUUMSQNAMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)CCN

Origin of Product

United States

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